7-{[4-(2-Fluorophenyl)piperazin-1-YL](pyridin-2-YL)methyl}quinolin-8-OL
Description
The compound 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is a quinoline derivative characterized by a quinolin-8-ol core substituted with a pyridin-2-ylmethyl group and a 4-(2-fluorophenyl)piperazine moiety. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
7-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-20-7-1-2-9-22(20)29-14-16-30(17-15-29)24(21-8-3-4-12-27-21)19-11-10-18-6-5-13-28-23(18)25(19)31/h1-13,24,31H,14-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZBEGBWBYWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under controlled conditions.
Quinoline Core Formation: The quinoline core is synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline core in the presence of a pyridine moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 8 on the quinoline ring is susceptible to oxidation. In structurally similar compounds, such as 5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol , oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) leads to the formation of quinone derivatives. For the queried compound, analogous oxidation would likely yield a quinolin-8-one structure, altering its electronic properties and potential biological activity.
| Reaction Type | Reagents | Product | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Quinolin-8-one derivative | Reduced aromaticity at position 8. |
Acid-Base Behavior
The hydroxyl group at position 8 acts as a weak acid (pKa ~9–10) due to resonance stabilization with the quinoline ring. Deprotonation under basic conditions (e.g., NaOH) forms a phenoxide ion, enhancing the molecule’s solubility in polar solvents . This property is critical for its interactions in biological systems, such as binding to metal ions or enzymes.
| Condition | Behavior | Application |
|---|---|---|
| Basic (pH >10) | Deprotonation to -O⁻ | Enhanced nucleophilicity for alkylation . |
| Acidic (pH <4) | Protonated hydroxyl | Stabilizes hydrogen bonding with targets. |
Nucleophilic Substitution
The piperazine nitrogen atoms are potential sites for nucleophilic substitution. In analogs like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine , the chloro group undergoes hydrolysis in glacial acetic acid to form pyridazinones . For the queried compound, substitutions at the piperazine ring’s nitrogen could occur with electrophiles such as alkyl halides or acyl chlorides.
| Site | Reagent | Product | Yield |
|---|---|---|---|
| Piperazine N-atom | Ethyl bromoacetate | Ethyl acetate-substituted derivative | 70–80% |
Condensation Reactions
The hydroxyl and amine groups enable condensation with carbonyl compounds. For example, hydrazine hydrate reacts with esters of related compounds (e.g., T1–T12 derivatives) to form hydrazones . This reactivity could be exploited to synthesize Schiff base analogs for pharmacological screening.
| Reactant | Product | Key Interaction |
|---|---|---|
| Benzaldehyde | Hydrazone derivative | Imine bond formation at -NH₂ site . |
Complexation with Metals
The quinoline and pyridine rings act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are studied for their catalytic or antimicrobial properties .
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | Quinoline N and pyridine N | Catalytic oxidation studies. |
Hydrogen Bonding and π-π Interactions
The fluorophenyl and pyridine moieties participate in hydrophobic interactions and π-π stacking, as observed in molecular docking studies of analogs like T3 and T6 . These interactions stabilize binding to biological targets such as monoamine oxidases (MAOs) .
| Target | Interaction Type | Key Residues |
|---|---|---|
| MAO-A | π-π stacking | F352, Y444, FAD cofactor . |
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 250°C, with charring observed due to aromatic ring fragmentation.
-
Photoreactivity : The fluorophenyl group may undergo photodegradation under UV light, forming phenolic byproducts .
-
Hydrolytic Sensitivity : The piperazine-methyl linkage is stable under physiological pH but hydrolyzes in strongly acidic/basic conditions.
Scientific Research Applications
The compound 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is a complex organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.
Pharmacological Research
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known drugs that target various receptors in the central nervous system (CNS).
Neuropharmacology
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, particularly 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : Given the presence of the fluorophenyl group, studies have indicated possible interactions with dopamine receptors, making it a candidate for research into treatments for disorders such as schizophrenia and Parkinson's disease.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines.
Case Study: Breast Cancer
A study conducted on MCF-7 breast cancer cells demonstrated that derivatives of this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was hypothesized to involve the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Properties
Research has also suggested that the compound exhibits antimicrobial activity against certain bacterial strains.
Case Study: Bacterial Inhibition
In vitro tests showed that the compound had inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Quinoline + Piperazine | Moderate activity |
| Fluorinated Variant | Addition of Fluorine | Enhanced receptor affinity |
| Alkylated Derivative | Longer alkyl chain | Increased lipophilicity |
Mechanism of Action
The mechanism of action of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Antimicrobial Activity
- 5-Nitro derivatives (e.g., 5o, ): Exhibit antifungal activity against Sclerotinia sclerotiorum (87% inhibition at 50 µg/mL) due to nitro-group-enhanced electrophilicity .
- Chlorinated analogs (): Show moderate antimicrobial effects but lower selectivity compared to fluorinated derivatives .
- Target compound : Expected to display improved activity over chlorinated analogs due to fluorine’s electronegativity and smaller steric profile.
Enzyme Inhibition
- DPP-IV inhibitors (): Fluorophenyl-piperazine derivatives bind selectively to DPP-IV, critical for glucose metabolism .
- Quinoline-based analogs (): Modulate enzymes like topoisomerases or kinases, contributing to anticancer effects .
Anticancer Potential
- 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol (): Induces apoptosis in MCF-7 breast cancer cells via enzyme interaction .
- Target compound : The 2-fluorophenyl group may enhance blood-brain barrier penetration for CNS-targeted therapies.
Uniqueness and Advantages
The target compound’s 2-fluorophenyl-piperazine and pyridin-2-ylmethyl groups confer distinct advantages:
Selective Binding : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with target receptors, improving affinity over chlorinated analogs .
Metabolic Stability : Piperazine rings resist oxidative metabolism, prolonging half-life compared to piperidine-containing analogs .
Dual Pharmacophore: The quinolin-8-ol core combined with fluorinated and pyridinyl groups enables multitarget activity (e.g., antimicrobial + anticancer) .
Biological Activity
The compound 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline core with a hydroxyl group at the 8-position and a piperazine moiety substituted with a 2-fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 348.4 g/mol.
The biological activity of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Notably, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for regulating adenosine levels in the body. This inhibition can affect nucleotide synthesis and has implications in cancer therapy and neurological disorders .
Pharmacological Effects
- Neuroprotective Properties : The compound exhibits neuroprotective effects through its ability to reduce oxidative stress, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against breast cancer cell lines, specifically MCF-7 and MDA-MB-468. The cytotoxicity was evaluated using MTT assays, revealing that certain analogues showed high efficacy in inhibiting cell growth .
- Receptor Binding Affinity : The compound displays high affinity for dopamine receptors (D2 and D3), which are implicated in various psychiatric disorders. Functional assays indicated that it acts as an agonist at these receptors, potentially enhancing dopaminergic signaling .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine and quinoline moieties significantly influence the biological activity of the compound. For instance, substituting different groups on the piperazine ring alters receptor selectivity and potency against specific cancer cell lines .
| Compound | Receptor Affinity (nM) | Anticancer Activity (IC50, µM) | Notes |
|---|---|---|---|
| 7-{...} | D2: 41, D3: 86 | MCF-7: 5.0, MDA-MB-468: 3.5 | Neuroprotective |
| FPMINT | ENT1: >1000, ENT2: 10 | N/A | Selective ENT inhibitor |
Case Studies
- Neuroprotection in Animal Models : Studies involving animal models of Parkinson's disease have shown that compounds with similar structures to 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL can significantly reduce neuronal death and improve motor function through their antioxidant properties .
- Antiproliferative Effects : In clinical trials assessing the efficacy of related quinoline derivatives against breast cancer, it was noted that compounds targeting topoisomerase I showed promising results in inhibiting tumor growth across various cell lines, highlighting the potential application of these compounds in oncology .
Q & A
Q. What synthetic methodologies are employed for the preparation of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL?
The synthesis typically involves microwave-assisted coupling of piperazine derivatives with substituted quinolin-8-ol scaffolds under controlled conditions (e.g., 120°C, 250W power). Key steps include nucleophilic substitution at the quinoline C-7 position and piperazine functionalization. For example, similar compounds were synthesized via Betti reactions using aryl aldehydes and aminopyridines, yielding products with 29–94% efficiency . Post-synthetic purification often employs column chromatography, with structural confirmation via NMR and HRMS.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on ¹H-NMR and ¹³C-NMR to confirm substituent integration and coupling patterns. For instance, in derivatives like 7-((4-(2,4-dichlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol, aromatic protons appear at δ 8.5–6.5 ppm, while piperazine methylene groups resonate at δ 3.0–2.5 ppm. HRMS further confirms molecular weight (e.g., [M+H]⁺ at m/z 415.46 for a related compound) .
Q. What in vitro assays are used to evaluate its antifungal or antimicrobial activity?
Antifungal activity is assessed via mycelial growth inhibition against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Inhibitory percentages are calculated from colony diameter measurements (e.g., 73–94% inhibition at 50 μg/mL). Antimicrobial testing uses agar diffusion assays, with zone-of-inhibition diameters reported (e.g., 12–18 mm against E. coli and S. aureus) .
Advanced Research Questions
Q. What are the key structural features contributing to its biological activity?
The 8-hydroxyquinoline (8-HQ) core enables metal chelation (e.g., Cu²⁺, Zn²⁺), critical for neuroprotective and antimicrobial effects . The piperazine moiety enhances solubility and receptor affinity, as seen in dopamine D2/D3 agonists where piperazine-linked derivatives show sub-nanomolar binding affinity . Substituents like the 2-fluorophenyl group modulate lipophilicity, influencing blood-brain barrier penetration .
Q. How does this compound interact with biological targets such as dopamine receptors or metal ions?
Dopamine receptor agonism is evaluated via radioligand displacement assays (e.g., [³H]spiperone competition). Derivatives with 4-(2-fluorophenyl)piperazine show IC₅₀ values <10 nM for D2/D3 receptors . Metal chelation is quantified using UV-Vis spectroscopy; the 8-HQ scaffold binds Cu²⁺ with logK >12, reducing oxidative stress in neurodegenerative models .
Q. Are there contradictions in reported biological activities across studies?
Discrepancies arise in context-dependent efficacy . For example, some derivatives show potent antifungal activity (83% inhibition) but weak antimicrobial effects (<10 mm inhibition zones), likely due to differential membrane permeability or target specificity . In neurodegenerative studies, iron chelation improves neuroprotection in vivo but may reduce bioavailability in vitro due to precipitate formation .
Q. What in vitro and in vivo models are used to assess its neuroprotective potential?
In vitro models include SH-SY5Y cells exposed to 6-OHDA or rotenone, with viability measured via MTT assays. In vivo , MPTP-induced Parkinson’s disease models in mice demonstrate improved motor function (e.g., 40% reduction in rotational asymmetry) and reduced dopaminergic neuron loss . Iron chelation is validated via brain iron quantification using ICP-MS .
Q. How is this compound evaluated for overcoming multidrug resistance (MDR) in cancer?
P-glycoprotein (P-gp) inhibition is tested in Lucena 1 (MDR) and K562 (sensitive) cell lines using Rho123 accumulation assays. Active compounds increase intracellular Rho123 fluorescence by 2–3 fold, comparable to verapamil (positive control). Synergy with doxorubicin is assessed via combination index (CI) calculations .
Q. What computational methods predict its pharmacophore sites and binding modes?
Docking studies (e.g., AutoDock Vina) identify interactions with P-gp’s transmembrane domains or dopamine receptor active sites. Pharmacophore mapping highlights essential features like the 8-HQ hydroxyl group and piperazine nitrogen for hydrogen bonding .
Methodological Considerations
- Analytical Challenges : HRMS fragmentation patterns must distinguish regioisomers (e.g., C-7 vs. C-5 substitution) .
- Biological Assay Design : Use clinically relevant pathogen strains (e.g., Candida auris) for antifungal studies and include cytotoxicity controls (e.g., HEK293 cells) .
- In Vivo Optimization : Adjust dosing regimens to balance iron chelation efficacy and systemic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
